molecular formula C18H20N2O B1619566 4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine CAS No. 260428-26-0

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine

Cat. No.: B1619566
CAS No.: 260428-26-0
M. Wt: 280.4 g/mol
InChI Key: GURDOPZZTHQUTC-UHFFFAOYSA-N
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Description

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine is a compound that features a piperidine ring substituted with a phenylmethyl group and a pyridinylcarbonyl group

Chemical Reactions Analysis

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine can undergo various chemical reactions, including:

Scientific Research Applications

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-piperidine can be compared with other similar compounds, such as:

    4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    4-(Phenylmethyl)-1-(4-pyridinylcarbonyl)-morpholine:

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,16H,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURDOPZZTHQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358467
Record name ST50924324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260428-26-0
Record name ST50924324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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